4-Fluoroisoindoline
Overview
Description
4-Fluoroisoindoline is a fluorinated heterocyclic compound that is of interest in various chemical syntheses and potential biological applications. The presence of the fluorine atom can significantly alter the physical, chemical, and biological properties of molecules, making fluorinated compounds like 4-fluoroisoindoline valuable in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 4-fluoroisoindoline derivatives has been explored through various methods. One approach involves a silver-catalyzed intramolecular oxidative aminofluorination of alkynes, which efficiently produces various 4-fluoroisoquinolines and related structures . Another method includes the regioselective one-step synthesis of 4-fluoroalkylated isoquinolines via a carbopalladation reaction of fluorine-containing alkynes . Additionally, a three-component reaction involving imines, trifluoroacetophenones, and CF2Br2 has been used to synthesize 4-fluorooxazolines, showcasing the versatility of fluorine in heterocyclic chemistry .
Molecular Structure Analysis
The molecular structure of 4-fluoroisoindoline derivatives has been characterized using various techniques. For instance, X-ray crystallography has been employed to determine the structure of a novel inhibitor of hepatitis B, revealing its monoclinic P21/c space group and the intermolecular interactions within the crystal . Similarly, the crystal structure of a 4-fluoroisoquinoline-5-sulfonyl chloride derivative has been analyzed, highlighting the influence of the fluorine atom on the molecular conformation .
Chemical Reactions Analysis
4-Fluoroisoindoline and its derivatives participate in a range of chemical reactions. The fluorine atom can engage in hydrogen bonding, as observed in the intramolecular interactions of certain sulfonamide derivatives . The reactivity of fluorinated isoindolines also allows for their transformation into various functionalized compounds, such as tetrahydroisoquinolines, which are of interest as potential central nervous system drug candidates .
Physical and Chemical Properties Analysis
The introduction of a fluorine atom into the isoindoline moiety can significantly affect the compound's physical and chemical properties. For example, the synthesis of 4-fluoro-threonine, a fluoro amino acid, demonstrates the impact of fluorine on the acid dissociation constants and the isoelectric point of the molecule . The presence of fluorine can also influence the stability and population of conformers, as shown in the conformational analysis of fluoro amino acids .
Scientific Research Applications
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- 4-Fluoroisoindoline is a chemical compound with the molecular formula C8H8FN . It is used in various areas of research including life science, material science, chemical synthesis, chromatography, and analytical studies .
- The methods of application or experimental procedures for 4-Fluoroisoindoline would depend on the specific research context. In general, it would be used as a reagent or building block in chemical reactions .
- The results or outcomes obtained would also depend on the specific research context. In general, 4-Fluoroisoindoline could be used to synthesize more complex molecules or materials .
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- Fluorophores, which could potentially include 4-Fluoroisoindoline, are used in fluorescence microscopy, a technique used in the life sciences .
- Fluorophores enable non-invasive studies on systems of biological importance . They are used in single molecule studies and face challenges related to their photophysical properties .
- The methods of application involve using the fluorophores in conjunction with a fluorescence microscope. The fluorophores are excited by a specific wavelength of light and then emit light of a longer wavelength. The emitted light is then detected and used to form an image .
- The results or outcomes obtained include the ability to study biological systems at the molecular level. This can provide valuable insights into biological processes .
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- 4-Fluoroisoindoline can be used in the synthesis of N-isoindoline-1,3-dione heterocycles . These aromatic compounds have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis .
- The synthesis process of N-isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .
- The results or outcomes obtained would depend on the specific research context. In general, N-isoindoline-1,3-dione derivatives could be used to synthesize more complex molecules or materials .
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Biological Applications of Indole Derivatives
- Indole derivatives, which could potentially include 4-Fluoroisoindoline, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- The methods of application involve using the indole derivatives in conjunction with various biological assays. The specific methods would depend on the biological activity being studied .
- The results or outcomes obtained include the ability to study biological systems at the molecular level. This can provide valuable insights into biological processes .
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- 4-Fluoroisoindoline can be used in the field of material science . It can be used as a building block in the synthesis of more complex materials .
- The methods of application or experimental procedures would depend on the specific research context. In general, it would be used as a reagent in chemical reactions to synthesize new materials .
- The results or outcomes obtained would also depend on the specific research context. In general, 4-Fluoroisoindoline could be used to synthesize materials with unique properties .
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- 4-Fluoroisoindoline can be used in analytical studies . It can be used as a standard or reference material in various types of analytical techniques .
- The methods of application involve using 4-Fluoroisoindoline in conjunction with various analytical techniques. The specific methods would depend on the analytical technique being used .
- The results or outcomes obtained include the ability to analyze samples and obtain quantitative or qualitative data .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-fluoro-2,3-dihydro-1H-isoindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBMWFNXDSVYBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564158 | |
Record name | 4-Fluoro-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoroisoindoline | |
CAS RN |
127168-78-9 | |
Record name | 4-Fluoro-2,3-dihydro-1H-isoindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127168-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-2,3-dihydro-1H-isoindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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